Agn-PC-0NI922

Description

Based on cross-referencing data from and , Agn-PC-0NI922 is hypothesized to be a boronic acid derivative or halogenated aromatic compound with applications in pharmaceutical synthesis or materials science. Key inferred properties include:

- Molecular formula: Likely C₆H₅BBrClO₂ (based on CAS 1046861-20-4 in ) .

- Molecular weight: ~235–240 g/mol.

- Synthesis: Prepared via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water solvent systems .

- Physicochemical properties: High gastrointestinal (GI) absorption, moderate solubility (~0.24 mg/mL), and logP values between 1.6–2.7, suggesting moderate lipophilicity .

Properties

CAS No. |

57120-45-3 |

|---|---|

Molecular Formula |

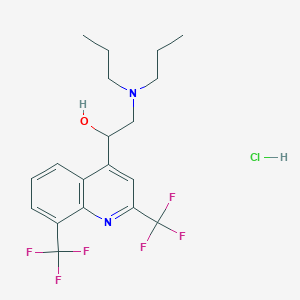

C19H23ClF6N2O |

Molecular Weight |

444.8 g/mol |

IUPAC Name |

1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-(dipropylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C19H22F6N2O.ClH/c1-3-8-27(9-4-2)11-15(28)13-10-16(19(23,24)25)26-17-12(13)6-5-7-14(17)18(20,21)22;/h5-7,10,15,28H,3-4,8-9,11H2,1-2H3;1H |

InChI Key |

XFLDASFSCVDPPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI922 involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of a stabilizing agent. Another method is the polyol process, where silver nitrate is reduced using ethylene glycol as both the reducing agent and solvent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale chemical reactors where the reaction conditions can be precisely controlled. Techniques such as vacuum filtration and electrospinning are used to purify and shape the compound into its final form .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0NI922 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver .

Scientific Research Applications

Agn-PC-0NI922 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its antimicrobial properties and potential use in medical devices. In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of conductive films and coatings .

Mechanism of Action

The mechanism of action of Agn-PC-0NI922 involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with proteins and nucleic acids, leading to antimicrobial effects. Additionally, its ability to generate reactive oxygen species contributes to its biological activity .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

| Metric | This compound | (3-Bromo-5-chlorophenyl)boronic acid | Methyl 4-bromo-3-methoxybenzoate |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₉H₉BrO₂ |

| TPSA (Ų) | 40.46 | 40.46 | 26.3 |

| H-Bond Donors | 0 | 2 | 0 |

| Synthetic Accessibility | 2.07 | 2.07 | 1.46 |

Research Findings

- Purity Standards : Methods from emphasize trace-level impurity analysis (e.g., nitrosamines), which could apply to this compound quality control .

- Experimental Reproducibility : highlights the need for detailed synthesis protocols, aligning with the THF/water reaction system used for boronic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.